molecular formula C14H18ClN5O4 B562151 9-(4-Acetoxy-3-acetoxymethylbutyl)-2-amino-6-chloropurine-d4 CAS No. 1020718-81-3

9-(4-Acetoxy-3-acetoxymethylbutyl)-2-amino-6-chloropurine-d4

Cat. No. B562151
CAS RN: 1020718-81-3
M. Wt: 359.803
InChI Key: KXPSHSVVYGZKAV-KHORGVISSA-N
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Description

“9-(4-Acetoxy-3-acetoxymethylbutyl)-2-amino-6-chloropurine-d4” is a high-quality reference standard used for pharmaceutical testing .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 359.8 . It appears as a solid, off-white to light yellow in color . The predicted melting point is 132-134 °C, and the predicted boiling point is 575.0±60.0 °C . The predicted density is 1.49±0.1 g/cm3 . It has a predicted pKa of 2.23±0.10 . It is slightly soluble in DMSO and Methanol .

Scientific Research Applications

Synthesis and Chemical Modifications

Synthetic Pathways : The compound is related to various synthetic pathways aimed at producing modified purine derivatives. These pathways involve the initial synthesis of 2-amino-6-chloropurine derivatives through reactions with specific alkylating agents, followed by further functionalization to achieve desired modifications. For instance, the synthesis of acyclic nucleotide analogues and the preparation of compounds with potential antiviral activities have been reported, showcasing the versatility of purine derivatives in drug development (Hocek, Masojídková, & Holý, 1997).

Antiviral Applications : Some studies have focused on the synthesis of purine derivatives, like the one mentioned, for their antiviral properties. The modifications on the purine nucleus aim to enhance the compound's bioactivity against specific viral targets. Notable examples include the development of acyclonucleoside analogues with significant activity against herpes simplex virus, demonstrating the potential of such compounds in antiviral therapy (Harnden, Jarvest, Bacon, & Boyd, 1987).

Biochemical Applications

Enzyme Inhibition : The exploration of purine derivatives as enzyme inhibitors highlights another critical area of application. By substituting different groups in the purine structure, researchers aim to discover compounds that can effectively inhibit specific enzymatic activities, which is crucial for developing treatments for various diseases, including cancer and viral infections (Shah, Schaeffer, & Murray, 1965).

Nucleoside Analogues : The synthesis of nucleoside analogues from purine derivatives represents a significant research area, focusing on the creation of compounds that mimic naturally occurring nucleosides. These analogues have vast applications, including as antiviral agents, in chemotherapy, and in studying biochemical pathways. The modifications at the N-9 position of purines, as seen with the compound of interest, play a critical role in determining the biological activity and specificity of these analogues (Robins & Hatfield, 1982).

Safety and Hazards

The compound is labeled with the GHS07 safety symbol, indicating that it may be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

[2-(acetyloxymethyl)-4-(2-amino-6-chloropurin-9-yl)-3,3,4,4-tetradeuteriobutyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClN5O4/c1-8(21)23-5-10(6-24-9(2)22)3-4-20-7-17-11-12(15)18-14(16)19-13(11)20/h7,10H,3-6H2,1-2H3,(H2,16,18,19)/i3D2,4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXPSHSVVYGZKAV-KHORGVISSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(CCN1C=NC2=C1N=C(N=C2Cl)N)COC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C(COC(=O)C)COC(=O)C)C([2H])([2H])N1C=NC2=C1N=C(N=C2Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70661768
Record name 2-[(Acetyloxy)methyl]-4-(2-amino-6-chloro-9H-purin-9-yl)(3,3,4,4-~2~H_4_)butyl acetate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70661768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1020718-81-3
Record name 2-[(Acetyloxy)methyl]-4-(2-amino-6-chloro-9H-purin-9-yl)(3,3,4,4-~2~H_4_)butyl acetate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70661768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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